molecular formula C13H18ClNO2 B1390775 (R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217684-31-5

(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1390775
M. Wt: 255.74 g/mol
InChI Key: NZORNSLALKFTJI-ZOWNYOTGSA-N
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Description

“®-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride” is a complex organic compound. The “®” indicates that it is a chiral molecule with a specific absolute configuration . The “2-Phenethylpyrrolidine” part suggests the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenethyl group attached to it. The “2-carboxylic acid” indicates the presence of a carboxylic acid functional group. The “hydrochloride” means it is a salt formed with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in three-dimensional space. The “®” in the name suggests that the molecule has a specific three-dimensional configuration .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions . The pyrrolidine ring might undergo reactions typical of cyclic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxylic acid group could influence its acidity, and the pyrrolidine ring could influence its solubility .

Scientific Research Applications

Enantioselective Biotransformations

The compound was involved in amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, leading to high yields and excellent enantioselectivity. This biocatalytic process kinetically resolved racemic trans-pyrrolidine-2,5-carboxamide into distinct enantiomeric forms. The synthetic potential of this biotransformation was demonstrated by the scalable preparation of various enantiomerically pure compounds, highlighting its application in organic synthesis and the preparation of drug-like compounds (Chen et al., 2012).

Crystal Structural Analysis

The compound was also used in the synthesis of derivatives for structural studies, which were characterized by X-ray diffraction analysis. Crystal structures of the derivatives were reported, highlighting the importance of (R)-2-phenethylpyrrolidine-2-carboxylic acid hydrochloride in understanding molecular conformations and interactions in different environments (Nitek et al., 2020).

Medicinal Chemistry Applications

The α-aminophosphonate/phosphinate structural motif, which (R)-2-phenethylpyrrolidine-2-carboxylic acid hydrochloride is a part of, has shown remarkable potential in medicinal chemistry. These compounds, broadly defined as analogues of amino acids with the carboxylic group replaced by phosphonic acid or related groups, have been developed into a distinct branch of phosphorus chemistry due to their broad capability of influencing physiologic and pathologic processes. The paper discusses the chemistry and biology of this class of compounds, highlighting their applications ranging from agrochemistry to medicine, and their role in the inhibition of various enzymes (Mucha et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling any chemical compound requires appropriate safety measures to prevent exposure and potential harm .

properties

IUPAC Name

(2R)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZORNSLALKFTJI-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661592
Record name 2-(2-Phenylethyl)-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1217684-31-5
Record name 2-(2-Phenylethyl)-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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